Chemical Suppliers: Information from chemical suppliers SCBT: https://pubchem.ncbi.nlm.nih.gov/compound/5-2-Chlorophenyl-1_3_4-thiadiazol-2-amine describes 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine as a research chemical, suggesting potential applications in scientific studies.
Limited Literature Search: A search of scientific databases like PubChem PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/5-2-Chlorophenyl-1_3_4-thiadiazol-2-amine yielded no results specific to 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine. This might indicate the compound is either new or not widely studied yet.
5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring, which is characterized by its unique structure comprising two nitrogen atoms, one sulfur atom, and two carbon atoms. This compound is particularly notable for its substitution at the 5-position with a thioether group derived from 2-chlorobenzyl. The chemical formula for this compound is C9H8ClN3S2, and it is classified under the category of thiadiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry .
The chemical reactivity of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine can be attributed to the presence of both the thiadiazole moiety and the amine group. Common reactions include:
These reactions make it a versatile scaffold for synthesizing novel compounds with enhanced biological properties .
5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine exhibits significant biological activities attributed to the thiadiazole core. Research indicates that derivatives of 1,3,4-thiadiazole possess antimicrobial, anticancer, and antiviral properties. Specifically:
The synthesis of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine typically involves several steps:
This compound has potential applications in various fields:
Interaction studies involving 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine focus on its binding affinity with biological targets such as enzymes and receptors. Research has shown that:
These interactions underline its potential as a therapeutic agent by modulating biological processes at the molecular level .
Several compounds share structural similarities with 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Contains a chlorophenyl group | Known for strong antimicrobial properties |
| 2-Amino-1,3,4-thiadiazole | Basic thiadiazole structure without substituents | Serves as a common scaffold for various derivatives |
| 5-(Phenyl)-1,3,4-thiadiazol-2-amine | Substituted at the 5-position with a phenyl group | Exhibits significant anticancer activity |
| 5-(Benzothiazol)-1,3,4-thiadiazol | Contains a benzothiazole moiety | Demonstrates unique interactions with specific proteins |
The uniqueness of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine lies in its specific thioether substitution at the 5-position and its potential for diverse biological activities compared to other thiadiazole derivatives .
The classical synthesis of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine primarily relies on the cyclodehydration of thiosemicarbazide derivatives [1] [2]. This fundamental approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions to form the 1,3,4-thiadiazole ring system [3] [4] [5].
The most widely employed classical method utilizes concentrated sulfuric acid as the dehydrating agent [3]. In this procedure, thiosemicarbazide is reacted with the appropriate carboxylic acid derivative in the presence of concentrated sulfuric acid under reflux conditions for several hours [6]. The reaction proceeds through the formation of a monothiodiacylhydrazine intermediate, which subsequently undergoes cyclodehydration to yield the desired 2-amino-1,3,4-thiadiazole framework [2] [3].
Polyphosphoric acid represents another classical dehydrating agent that has been extensively utilized for thiadiazole synthesis [4] [7]. This method offers advantages in terms of milder reaction conditions compared to sulfuric acid, while maintaining good yields in the range of 70-85% [7]. The use of polyphosphoric acid is particularly suitable for substrates that may be sensitive to the harsh conditions of concentrated sulfuric acid [8].
Phosphorus oxychloride-mediated cyclodehydration has also been reported as an effective classical approach [7] [9]. This method typically involves refluxing the thiosemicarbazide derivative with the carboxylic acid component in the presence of phosphorus oxychloride in an appropriate solvent such as toluene [10]. While this approach often provides higher yields (80-90%), it requires careful handling due to the toxic nature of phosphorus oxychloride and necessitates specialized equipment for safe operation [7] [8].
The introduction of the 2-chlorobenzylthio substituent at the 5-position of the thiadiazole ring is typically achieved through thioether formation strategies [12] [13]. The most common approach involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate [12].
This nucleophilic substitution reaction is generally carried out in protic solvents such as ethanol or aqueous ethanol mixtures at room temperature to reflux conditions [10] [13]. The mercapto group of the thiadiazole acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide, resulting in the formation of the desired thioether linkage [12] [13].
Alternative base systems have been employed to optimize the reaction conditions and improve yields [13]. Potassium carbonate in acetone has been reported as an effective combination for thioether formation, providing good yields while operating under mild conditions [13]. The choice of base and solvent system significantly influences the reaction rate and selectivity [13].
Modern synthetic approaches have focused on developing efficient one-pot methodologies that combine multiple reaction steps into a single operation [4] [7] [14]. One particularly effective approach utilizes Lawesson reagent for the one-pot synthesis of 1,3,4-thiadiazoles from aldehydes and hydrazides [14]. This method involves the sequential formation of N-aroylhydrazone, thionation, cyclization, and oxidation steps in a single reaction vessel [14].
The one-pot Lawesson reagent approach typically operates at temperatures between 55-80°C and provides yields in the range of 75-93% [14]. The reaction proceeds through the initial formation of an aroylhydrazone intermediate from the corresponding hydrazide and aldehyde, followed by thionation with Lawesson reagent to generate a thiohydrazide intermediate [14]. Subsequent oxidative cyclization using oxidants such as iodine, bis(trifluoroacetoxy)iodobenzene, or ferric chloride yields the disubstituted 1,3,4-thiadiazole [14].
Trimethylsilyl isothiocyanate has been employed as an effective reagent for one-pot synthesis of 2-amino-1,3,4-thiadiazoles [15]. This method involves the in situ preparation of thiosemicarbazides from carboxylic acid hydrazides followed by cyclization to form the thiadiazole ring [15]. The use of trimethylsilyl isothiocyanate offers advantages in terms of mild reaction conditions and good functional group tolerance [15].
Polyphosphate ester has emerged as a superior alternative to traditional cyclizing agents for the synthesis of 1,3,4-thiadiazole-2-amine derivatives [4] [7] [16] [8]. This approach represents a significant advancement in green chemistry applications, as it avoids the use of toxic reagents such as phosphorus oxychloride or sulfur oxychloride [4] [7].
The polyphosphate ester-mediated synthesis operates through a three-step mechanism involving salt formation, dehydration to form an intermediate, and cyclodehydration to produce the final thiadiazole product [4] [7] [8]. The reaction is typically conducted at temperatures below 85°C in chloroform as a diluent solvent [4] [8]. This method requires approximately 20 grams of polyphosphate ester per 5 millimoles of carboxylic acid to achieve optimal results [4] [8].
The polyphosphate ester approach has demonstrated yields ranging from 64-85% for various 2-amino-1,3,4-thiadiazole derivatives [4] [7] [8]. The mild reaction conditions and non-toxic nature of the reagent make this method particularly attractive for industrial applications and large-scale synthesis [4] [7].
Green chemistry methodologies have gained significant attention in recent years due to their environmental benefits and sustainability considerations [17] [18] [19]. Microwave-assisted synthesis represents one of the most effective green approaches for thiadiazole synthesis [18] [19] [20] [21]. This method dramatically reduces reaction times to 30-60 minutes while achieving yields of 85-95% [19] [20].
Microwave irradiation accelerates the reaction rate by providing efficient heating and improved mass transfer [18] [19]. The method has been successfully applied to the synthesis of fluorinated 1,3,4-thiadiazole derivatives using fluoro-substituted aromatic carboxylic acids with thiosemicarbazide [20]. The optimization of reaction parameters including temperature, time, and solvent selection has led to significant improvements in both yield and purity [19] [20].
Ultrasonic irradiation provides another green chemistry approach that operates under ambient temperature conditions [18] [19]. This method typically requires 30-35 minutes of ultrasonic treatment and achieves yields of 80-92% [18] [19]. The ultrasonic approach offers advantages in terms of energy efficiency and reduced environmental impact [18] [19].
Biocatalytic synthesis using enzymatic halide recycling represents an emerging green approach for thiadiazole synthesis [22] [17]. This method employs vanadium-dependent haloperoxidase enzymes to catalyze oxidative dimerization reactions using catalytic quantities of halide salts and hydrogen peroxide as the terminal oxidant [22] [17]. The biocatalytic approach demonstrates excellent chemoselectivity and operates under mild, metal-free conditions [22] [17].
The cyclization mechanism for 1,3,4-thiadiazole formation involves multiple elementary steps that proceed through well-defined intermediates [2] [3] [23] [5]. The classical cyclodehydration mechanism begins with the nucleophilic attack of the nitrogen electron pair of thiosemicarbazide on the electrophilic carbon of the carboxylic acid derivative [2] [3]. This initial step is followed by dehydration to form an intermediate monothiodiacylhydrazine [2] [3] [5].
The subsequent cyclization step involves the nucleophilic attack of the sulfur atom on the carbonyl carbon, leading to ring closure and formation of an intermediate that undergoes dehydration to produce the aromatic thiadiazole ring [2] [3]. The final step involves electron migration to establish the aromatic character of the heterocyclic system [2] [3].
In polyphosphate ester-mediated synthesis, the mechanism proceeds through three distinct steps: salt formation between the carboxylic acid and thiosemicarbazide, dehydration of the formed salt to generate the acylated intermediate, and cyclodehydration of the intermediate to form the thiadiazole ring [4] [7] [8]. This mechanism provides better control over reaction conditions and reduces the formation of side products [4] [7].
The formation of thioether linkages in 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine follows a classical nucleophilic substitution mechanism [12] [13] [24]. The reaction involves the nucleophilic attack of the sulfur atom of the mercapto group on the electrophilic carbon of the benzyl halide [13] [24].
The mechanism proceeds through the formation of a transition state where the sulfur-carbon bond is partially formed while the carbon-halide bond is simultaneously being broken [24]. The reaction is facilitated by the use of basic conditions that increase the nucleophilicity of the sulfur atom through deprotonation [13].
The choice of leaving group significantly influences the reaction rate, with better leaving groups such as chloride providing faster reaction rates compared to less reactive alternatives [24]. The electronic and steric properties of the benzyl substituents also affect the reaction kinetics and selectivity [13] [24].
Regioselectivity in thiadiazole synthesis is primarily controlled by the electronic and steric properties of the reacting components [25] [26] [27]. In the cyclization of thiosemicarbazide derivatives, the regioselectivity is largely determined by the relative nucleophilicity of the nitrogen and sulfur atoms [25] [26].
The formation of 2-amino-1,3,4-thiadiazoles is favored over other regioisomers due to the preferential attack of the nitrogen atom on the carbonyl carbon [25] [26] [27]. This selectivity is enhanced by the use of appropriate reagents and reaction conditions that favor the kinetically preferred pathway [25] [26].
Reagent-based cyclization methods using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dimethyl sulfoxide or p-toluenesulfonyl chloride with triethylamine in N-methyl-2-pyrrolidone have been developed to achieve high regioselectivity [25] [26] [27]. These methods allow for the selective formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles depending on the specific reagent system employed [25] [26] [27].
Column chromatography on silica gel represents the most widely employed method for the purification of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine and related derivatives [28] [29]. The typical mobile phase consists of hexane and ethyl acetate mixtures with ratios ranging from 3:1 to 1:1, depending on the polarity of the target compound [28] [29].
High-performance liquid chromatography has been extensively utilized for both analytical and preparative applications [28] [30] [29]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradient elution provides excellent separation efficiency [28] [30] [29]. The method allows for the determination of thiadiazole derivatives at concentrations as low as 5 micrograms per liter with recovery rates exceeding 90% [30] [31].
Atmospheric pressure chemical ionization mass spectrometry coupled with liquid chromatography has been developed for the quantitative analysis of thiadiazole derivatives [28]. This method provides high sensitivity with a lower limit of quantitation of 25 nanograms per milliliter and exhibits excellent precision and accuracy [28].
Recrystallization remains a fundamental purification technique for obtaining high-purity 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine [1] [13] [32] [33]. The selection of appropriate recrystallization solvents is critical for achieving optimal purity and recovery [32]. Ethanol and ethyl acetate are commonly employed solvents that provide good solubility characteristics for thiadiazole derivatives [1] [13] [32].
The recrystallization process typically involves dissolving the crude product in hot solvent followed by slow cooling to room temperature and subsequent cooling in an ice bath [32]. The rate of cooling significantly affects crystal size and purity, with slower cooling generally favoring the formation of larger, higher-purity crystals [32].
Solvent selection criteria include high solubility in hot solvent and low solubility in cold solvent, with the ideal difference being greater than 3% weight per volume [32]. Mixed solvent systems may be employed when single solvents do not provide adequate solubility characteristics [32].
Yield optimization in the synthesis of 5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine involves careful control of reaction parameters including temperature, time, reagent stoichiometry, and solvent selection [4] [7] [14] [19]. Temperature control is particularly critical, as elevated temperatures may lead to side reactions and decomposition [4] [7].
The use of excess reagents can improve conversion rates, but optimal stoichiometry must be determined to balance yield improvement against reagent waste [4] [7] [14]. Reaction time optimization involves monitoring the progress of the reaction to determine the optimal duration that maximizes yield while minimizing side product formation [4] [7].
Solvent selection significantly influences both reaction rate and selectivity [4] [7] [19]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide good solvation for ionic intermediates and enhance reaction rates [4] [19]. However, protic solvents may be preferred for certain mechanistic pathways [7] [19].
Modern optimization strategies employ design of experiments approaches to systematically investigate the effects of multiple variables simultaneously [19]. Statistical analysis of the results allows for the identification of optimal conditions that maximize yield while maintaining product quality [19]. Response surface methodology has been particularly effective for optimizing microwave-assisted and ultrasonic synthesis protocols [19].
| Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclodehydration of thiosemicarbazides with sulfuric acid | Concentrated H₂SO₄, reflux, several hours | 60-80 | Simple procedure, readily available reagents | Harsh conditions, potential side reactions |
| Cyclodehydration with polyphosphoric acid | PPA, elevated temperature, 2-4 hours | 70-85 | Good yields, mild conditions | Limited to certain substrates |
| Cyclodehydration with phosphorus oxychloride | POCl₃, reflux in toluene, 3-6 hours | 80-90 | High yields, efficient dehydration | Toxic reagent, equipment requirements |
| Thioether formation via alkyl halide substitution | Base (NaOH/K₂CO₃), ethanol/DMF, reflux | 65-85 | Direct thioether formation | Multiple steps required |
| Reaction with 2-chlorobenzyl chloride and base | NaOH/K₂CO₃, ethanol, room temperature to reflux | 70-90 | Specific for benzylthio derivatives | Substrate scope limitations |
| Method | Reaction Time | Temperature (°C) | Yield Range (%) | Green Chemistry Score | Key Advantages |
|---|---|---|---|---|---|
| One-pot Lawesson reagent approach | 2-6 hours | 55-80 | 75-93 | Moderate | High yields, broad substrate scope |
| Polyphosphate ester mediated synthesis | 10 hours | 60-85 | 64-85 | High | Non-toxic reagents, mild conditions |
| Iodine-mediated oxidative cyclization | 12-24 hours | Room temperature | 46-94 | High | Metal-free, biocatalytic approach |
| Microwave-assisted synthesis | 30-60 minutes | 80-120 | 85-95 | Very High | Rapid reaction, energy efficient |
| Ultrasonic irradiation synthesis | 30-35 minutes | Room temperature | 80-92 | Very High | Ambient conditions, eco-friendly |
| Technique | Mobile Phase/Solvent | Purity Achieved (%) | Recovery (%) | Applications |
|---|---|---|---|---|
| Column chromatography (silica gel) | Hexane:ethyl acetate (3:1 to 1:1) | 95-98 | 80-90 | General purification, preparative scale |
| Preparative HPLC | Acetonitrile:water gradient | >99 | 85-95 | High purity requirements, analytical |
| Recrystallization from ethanol | Hot ethanol, slow cooling | 92-96 | 70-85 | Standard purification, cost-effective |
| Recrystallization from ethyl acetate | Hot ethyl acetate/cyclohexane | 94-97 | 75-88 | Crystal structure studies |
| Liquid-liquid extraction | Ethyl acetate, pH 8.5 | 90-95 | >90 | Initial purification, large scale |
| Vacuum distillation | Reduced pressure, <85°C | 96-99 | 85-92 | Volatile compounds, final purification |
| Cyclization Type | Key Intermediate | Rate-Determining Step | Regioselectivity Factors | Typical Selectivity |
|---|---|---|---|---|
| Nucleophilic attack (N→C) | Thiosemicarbazide acyl derivative | Dehydrative ring closure | Steric hindrance, electronic effects | >95% (2-amino position) |
| Electrophilic activation (S) | Sulfur-activated species | Thioether bond formation | Nucleophile orientation | >90% (5-position substitution) |
| Oxidative cyclization | Thioamide radical cation | Radical coupling | Radical stability | 85-95% (symmetrical products) |
| Thermal cyclization | Cyclic transition state | Thermal activation | Conformational preference | >90% (thermodynamic product) |
| Base-catalyzed cyclization | Anionic intermediate | Proton transfer | Base strength, solvent effects | 80-95% (kinetic product) |